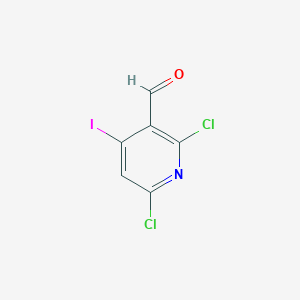

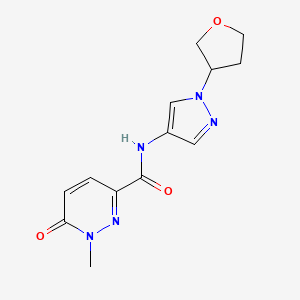

![molecular formula C18H17NO7S2 B2552522 dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate CAS No. 868152-88-9](/img/structure/B2552522.png)

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate, is a heterocyclic molecule that appears to be related to a class of compounds that can be synthesized through various cycloaddition reactions involving esters and thiazole derivatives. Although the specific compound is not directly mentioned in the provided papers, the general methods and structures discussed can give insights into its possible characteristics and synthetic pathways.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves 1,3-dipolar cycloaddition reactions. For instance, the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes can afford pyrrolo[1,2-c]thiazole derivatives . Similarly, the reaction of dimethyl acetylenedicarboxylate with various nucleophiles, including thiols and aminoazoles, can lead to the formation of heterocyclic compounds with thiazole structures . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex, with the possibility of different conformations. For example, the crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates showed that the 1,3-thiazolidine ring can adopt twisted or envelope conformations . This suggests that the dimethyl 7-(3,4-dimethoxyphenyl) derivative could also exhibit a range of conformations, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Thiazole and thiazolidine derivatives can participate in various chemical reactions. The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones resulted in the formation of thiazoloquinazoline dicarboxylates . This indicates that the compound may also undergo similar addition reactions, potentially leading to a variety of cycloadducts with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the planarity of the thiazole ring and its conformation can impact the molecule's stability and reactivity . The presence of ester side-chains in related compounds suggests that the compound of interest may also have functional groups amenable to further chemical modifications .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the reactivity and functionalization of compounds with structural similarities to dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate. For example, studies on the alkylation and oxidation of related compounds demonstrate the potential for creating various derivatives through selective oxidation processes, which can be crucial for developing new synthetic routes and molecules with unique properties (Ohkata, Takee, & Akiba, 1985).

Medicinal Chemistry and Antioxidant Activity

Compounds with thiazole and thiopyrano[2,3-d]thiazole moieties have been synthesized and evaluated for their antioxidant properties. The structure-activity relationship (SAR) analysis of these compounds provides insights into designing molecules with enhanced antioxidant capabilities, which could be instrumental in developing therapeutic agents against oxidative stress-related diseases (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles and their subsequent evaluation for antimicrobial and anti-proliferative activities against various cancer cell lines illustrate the potential of thiazole-containing compounds in developing new antimicrobial agents and cancer therapies. The research highlights the broad-spectrum antibacterial activities and potent anti-proliferative effects against several cancer cell lines, indicating the promising therapeutic applications of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Corrosion Inhibition

In the context of materials science, thiazole derivatives have been synthesized and assessed for their corrosion inhibition efficacy on metals in acidic environments. The research into these compounds reveals their high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in industrial settings. This application is crucial for extending the lifespan of metal components and reducing economic losses due to corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Mécanisme D'action

Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Orientations Futures

Thiazoles are an important class of five-membered heterocyclic compounds, which have drawn the attention of chemists over the years . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is ongoing interest in the development and study of thiazole derivatives, including potentially “dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate”.

Propriétés

IUPAC Name |

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S2/c1-23-9-6-5-8(7-10(9)24-2)11-12(16(20)25-3)14(17(21)26-4)27-15-13(11)28-18(22)19-15/h5-7,11H,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFRCUWOHJWVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)

![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)